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Compound of Interest

Compound Name: Potassium sulfate

Cat. No.: B179488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data and

experimental methodologies for determining the crystal structure of potassium sulfate
(K₂SO₄). Potassium sulfate is a compound of significant interest in various fields, including

pharmaceuticals, agriculture, and materials science. A thorough understanding of its solid-state

structure is crucial for controlling its physical and chemical properties.

Introduction to the Crystal Structure of Potassium
Sulfate
Potassium sulfate is known to exist in different polymorphic forms, with the most common

being the orthorhombic β-K₂SO₄ form at room temperature.[1] Above 588°C, it transforms into

the hexagonal α-K₂SO₄ form. This guide will focus on the well-characterized β-form and also

provide data for a trigonal polymorph. The determination of these crystal structures is primarily

achieved through single-crystal and powder X-ray diffraction techniques.

Crystallographic Data
The following tables summarize the key crystallographic data for two polymorphs of potassium
sulfate, providing a basis for comparison and further study.

Table 1: Orthorhombic Potassium Sulfate (β-K₂SO₄)
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Parameter Value Reference

Crystal System Orthorhombic [2][3]

Space Group Pnma (No. 62) or Pmcn [2][3]

Lattice Parameters (at 296 K) a = 5.7704(3) Å [2]

b = 10.0712(9) Å [2]

c = 7.4776(4) Å [2]

α = β = γ = 90° [3]

Unit Cell Volume 434.6 Å³ [2]

Formula Units (Z) 4 [4]

Table 2: Trigonal Potassium Sulfate
Parameter Value Reference

Crystal System Trigonal [5]

Space Group P-3m1 (No. 164) [5]

Lattice Parameters a = 5.44 Å [5]

b = 5.44 Å [5]

c = 9.56 Å [5]

α = β = 90°, γ = 120° [5]

Unit Cell Volume 245.34 Å³ [5]

Table 3: Atomic Coordinates for Orthorhombic
Potassium Sulfate (Pnma)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://journals.iucr.org/paper?oh0048
https://next-gen.materialsproject.org/materials/mp-4529
https://journals.iucr.org/paper?oh0048
https://next-gen.materialsproject.org/materials/mp-4529
https://journals.iucr.org/paper?oh0048
https://journals.iucr.org/paper?oh0048
https://journals.iucr.org/paper?oh0048
https://next-gen.materialsproject.org/materials/mp-4529
https://journals.iucr.org/paper?oh0048
https://www.pnas.org/doi/pdf/10.1073/pnas.14.10.766
https://www.benchchem.com/product/b179488?utm_src=pdf-body
https://next-gen.materialsproject.org/materials/mp-562631
https://next-gen.materialsproject.org/materials/mp-562631
https://next-gen.materialsproject.org/materials/mp-562631
https://next-gen.materialsproject.org/materials/mp-562631
https://next-gen.materialsproject.org/materials/mp-562631
https://next-gen.materialsproject.org/materials/mp-562631
https://next-gen.materialsproject.org/materials/mp-562631
https://www.benchchem.com/product/b179488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom
Wyckoff
Position

x y z

K1 4c 0.75 0.508673 0.202864

K2 4c 0.25 0.170203 0.087699

S 4c 0.25 0.731644 0.080801

O1 4c 0.25 0.801687 0.941913

O2 4c 0.75 0.966511 0.58108

O3 8d 0.96053 0.200543 0.849897

Data sourced from the Materials Project.[3]

Table 4: Atomic Coordinates for Trigonal Potassium
Sulfate (P-3m1)

Atom
Wyckoff
Position

x y z

K1 1a 0 0 0

K2 1b 0 0 0.5

K3 2d 2/3 1/3 0.92113

S 2d 1/3 2/3 0.715826

O1 2d 2/3 1/3 0.436951

O2 6i 0.865902 0.731805 0.760716

Data sourced from the Materials Project.[5]

Experimental Protocols
The determination of the crystal structure of potassium sulfate is a multi-step process that

relies on the principles of X-ray diffraction.
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Single Crystal Growth
High-quality single crystals are essential for accurate structure determination. For potassium
sulfate, this is typically achieved by the slow evaporation of an aqueous solution.[2]

Protocol:

Prepare a saturated aqueous solution of potassium sulfate at a slightly elevated

temperature.

Filter the solution to remove any impurities.

Allow the solution to cool slowly and evaporate at a constant temperature.

Small, well-formed crystals will nucleate and grow over time.

Select a crystal of suitable size and quality for diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the crystal structure of a compound.

Protocol:

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray

beam is directed at the crystal, which is rotated to collect diffraction data from all possible

orientations.[2] Data is often collected at various temperatures to study structural changes.[2]

For example, studies have been conducted from room temperature down to 15 K.[2]

Data Reduction: The raw diffraction data is processed to correct for experimental factors

such as background scattering, absorption, and polarization. The intensities of the diffraction

spots are integrated.

Structure Solution: The positions of the atoms in the unit cell are determined from the

diffraction data. This is often achieved using direct methods or Patterson methods.
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Structure Refinement: The initial atomic model is refined against the experimental data to

improve the accuracy of the atomic positions, bond lengths, and bond angles. A final

difference Fourier synthesis is typically performed to ensure no significant electron density

has been missed.[2]

Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for phase identification and for obtaining lattice parameters of a

crystalline solid.

Protocol:

Sample Preparation: A fine powder of the crystalline material is prepared.

Data Collection: The powder sample is placed in a powder diffractometer, and an X-ray

diffraction pattern is collected over a range of 2θ angles.

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The

pattern can be compared to databases (like the JCPDS-ICDD) for phase identification.[6]

The peak positions can be used to determine the unit cell parameters of the crystal.

Visualizations
Experimental Workflow for Crystal Structure
Determination
The following diagram illustrates the general workflow for determining the crystal structure of a

compound like potassium sulfate using X-ray diffraction.
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Caption: Workflow for Crystal Structure Determination.
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Logical Relationship of Crystallographic Information
The following diagram illustrates the hierarchical relationship of the key information obtained

from a crystal structure determination.
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Caption: Hierarchy of Crystallographic Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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